![molecular formula C15H14O B12079565 1-(4'-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12079565.png)
1-(4'-Methyl-[1,1'-biphenyl]-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4’-Methyl-[1,1’-biphenyl]-3-yl)ethanone is an organic compound with the molecular formula C15H14O It is a derivative of biphenyl, where a methyl group is attached to one of the phenyl rings, and an ethanone group is attached to the other
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4’-Methyl-[1,1’-biphenyl]-3-yl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride (such as acetyl chloride) and a Lewis acid catalyst (such as aluminum chloride) to introduce the ethanone group onto the biphenyl structure. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of 1-(4’-Methyl-[1,1’-biphenyl]-3-yl)ethanone can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4’-Methyl-[1,1’-biphenyl]-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group on the biphenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: 1-(4’-Methyl-[1,1’-biphenyl]-3-yl)carboxylic acid.
Reduction: 1-(4’-Methyl-[1,1’-biphenyl]-3-yl)ethanol.
Substitution: 1-(4’-Bromo-[1,1’-biphenyl]-3-yl)ethanone.
Applications De Recherche Scientifique
1-(4’-Methyl-[1,1’-biphenyl]-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(4’-Methyl-[1,1’-biphenyl]-3-yl)ethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s structure allows it to fit into specific binding sites, influencing biochemical processes.
Comparaison Avec Des Composés Similaires
1-(4’-Methyl-[1,1’-biphenyl]-3-yl)ethanone can be compared with other biphenyl derivatives, such as:
1-(4’-Methyl-[1,1’-biphenyl]-4-yl)ethanone: Similar structure but with the ethanone group attached to the 4-position of the biphenyl ring.
1-(4’-Methoxy-[1,1’-biphenyl]-3-yl)ethanone: Contains a methoxy group instead of a methyl group.
1-(4’-Bromo-[1,1’-biphenyl]-3-yl)ethanone: Contains a bromo group instead of a methyl group.
Propriétés
Formule moléculaire |
C15H14O |
|---|---|
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
1-[3-(4-methylphenyl)phenyl]ethanone |
InChI |
InChI=1S/C15H14O/c1-11-6-8-13(9-7-11)15-5-3-4-14(10-15)12(2)16/h3-10H,1-2H3 |
Clé InChI |
JHCLNEOTTRNKFN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


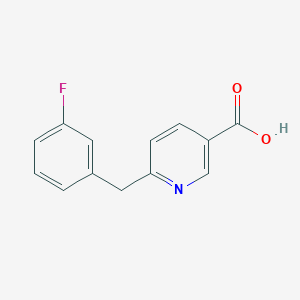
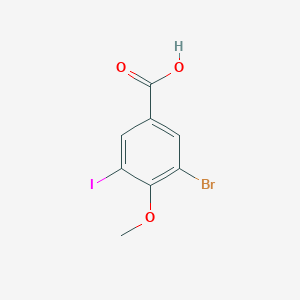
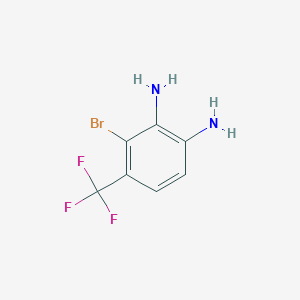


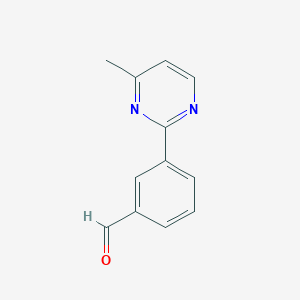
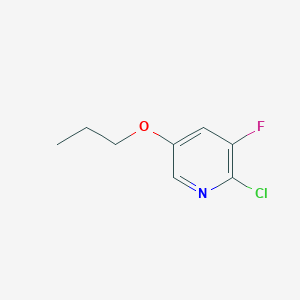

![{6-Azaspiro[2.5]octan-1-ylmethyl}(cyclopropylmethyl)amine](/img/structure/B12079549.png)
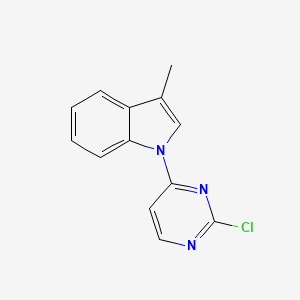
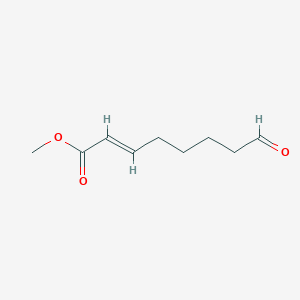
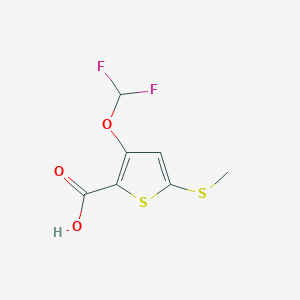

![Methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12079576.png)
